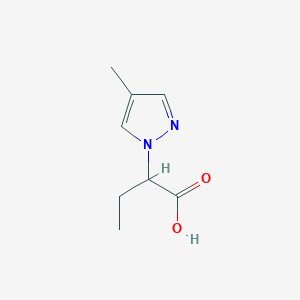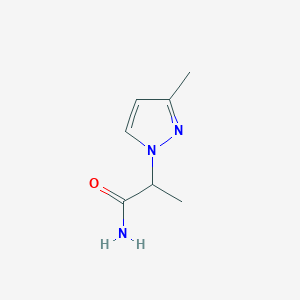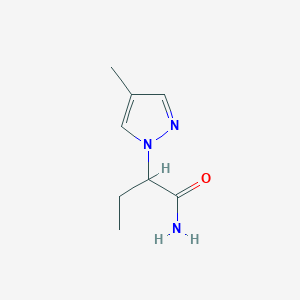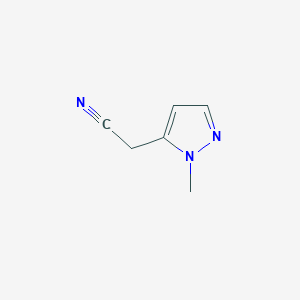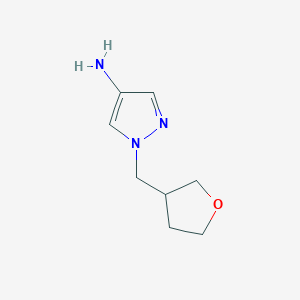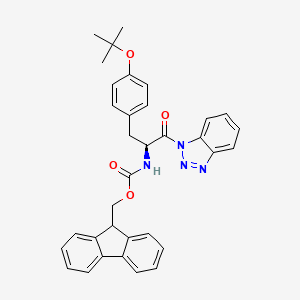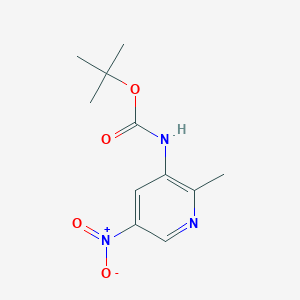![molecular formula C18H23NO3 B1327228 Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate CAS No. 898749-78-5](/img/structure/B1327228.png)
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898749-78-5 . It has a molecular weight of 301.39 and its IUPAC name is ethyl 5-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]-5-oxopentanoate .
Molecular Structure Analysis
The InChI code for Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate is1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
科学的研究の応用
Synthesis and Photoisomerisation
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate and its derivatives are involved in synthesis processes that exhibit interesting photochemical behaviors. A study by Vyňuchal et al. (2008) explored the synthesis of similar compounds through Claisen–Schmidt type condensation. The compounds demonstrated E – Z photoisomerisation, with the Z-isomer being thermodynamically stable, a phenomenon confirmed by NMR spectroscopy. This photoisomerisation is a significant deactivation channel after excitation in fluid solutions, showcasing the compound's potential in photochemical studies and applications (Vyňuchal et al., 2008).
NMR Spectroscopic and GIAO DFT Study
Another aspect of research on related compounds involves detailed spectroscopic analysis. For example, Lyčka et al. (2010) synthesized a 15 N-labelled compound similar to ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate and analyzed it using 1H, 13C, and 15N NMR spectroscopy, combined with GIAO DFT calculations. This study provided insights into the compound's structure and electronic properties, contributing to our understanding of its reactivity and potential applications in materials science (Lyčka et al., 2010).
Chemosensor Development
The compound's derivatives have also been explored for their potential as chemosensors. Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, incorporating pyrrolinone ester and azo-pyrazole moieties. This sensor demonstrated selective recognition of metal cations like Co2+, Zn2+, and Cu2+, showing significant color changes upon binding. Such sensors are valuable for environmental monitoring and analytical chemistry (Aysha et al., 2021).
Enzymatic Activity Enhancement
Research by Abd and Awas (2008) on compounds structurally related to ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate revealed their potential in enzymatic activity enhancement. Their work on pyrazolopyrimidinyl keto-esters, which share a similar core structure, showed an increase in the reactivity of cellobiase, an enzyme important in the breakdown of cellulose. This indicates potential applications in biotechnology and industrial processes involving biomass conversion (Abd & Awas, 2008).
Antimalarial Activity
Furthermore, derivatives of the compound have been evaluated for their biological activities, including antimalarial effects. Ningsanont et al. (2003) synthesized derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showing in vitro activity against Plasmodium falciparum, the causative agent of malaria. This highlights the potential of ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate derivatives in medicinal chemistry and drug development (Ningsanont et al., 2003).
特性
IUPAC Name |
ethyl 5-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOUJKGDRSPHJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643516 |
Source


|
| Record name | Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate | |
CAS RN |
898749-78-5 |
Source


|
| Record name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


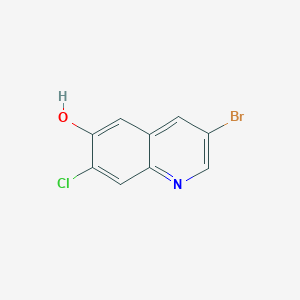
![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)
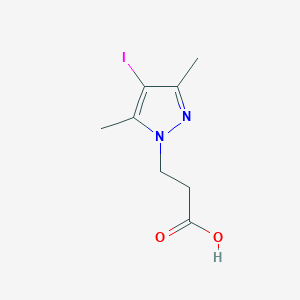
![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
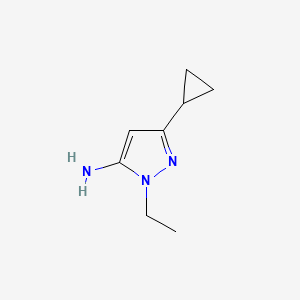
![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
